molecular formula C14H28N2O2 B13253172 tert-Butyl 5-(diethylamino)piperidine-3-carboxylate

tert-Butyl 5-(diethylamino)piperidine-3-carboxylate

Cat. No.: B13253172
M. Wt: 256.38 g/mol
InChI Key: ROQHTAOYYPSAAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 5-(diethylamino)piperidine-3-carboxylate: is a chemical compound with the molecular formula C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-(diethylamino)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and diethylamine under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using high-purity reagents and solvents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control and continuous monitoring of reaction progress .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of tert-Butyl 5-(diethylamino)piperidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or ionic interactions with these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: tert-Butyl 5-(diethylamino)piperidine-3-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C14H28N2O2

Molecular Weight

256.38 g/mol

IUPAC Name

tert-butyl 5-(diethylamino)piperidine-3-carboxylate

InChI

InChI=1S/C14H28N2O2/c1-6-16(7-2)12-8-11(9-15-10-12)13(17)18-14(3,4)5/h11-12,15H,6-10H2,1-5H3

InChI Key

ROQHTAOYYPSAAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1CC(CNC1)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.